Indoxacarb Impurity 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

1. Insecticide Resistance and Metabolism

- Resistance Development : Indoxacarb has been studied for its resistance development in insects like house flies. A study found a significant resistance in a New York indoxacarb-resistant strain, suggesting the involvement of P450 monooxygenases in indoxacarb resistance (Shono, Zhang, & Scott, 2004).

- Bioactivation in Insects : Research on lepidopteran larvae showed rapid metabolism of indoxacarb to its more toxic metabolite, DCJW, a process crucial for the insecticide's effectiveness (Wing et al., 2000).

- Effects on Mammalian Neurons : Studies on rat dorsal root ganglion neurons revealed that indoxacarb and its metabolite DCJW can block sodium channels in a voltage-dependent manner, suggesting potential neurotoxic implications (Zhao, Ikeda, Yeh, & Narahashi, 2003).

2. Environmental and Aquatic Impact

- Impact on Aquatic Species : Research indicates indoxacarb has detrimental effects on common carp health and welfare, affecting plasma biochemical characteristics and liver histopathology (Ghelichpour et al., 2017).

- Enantioselective Bioaccumulation : A study on zebrafish model demonstrated enantioselective bioaccumulation of indoxacarb, with the (−)‐R‐indoxacarb accumulating preferentially (Li, Liang, & Qiu, 2020).

3. Monitoring and Detection

- Susceptibility Monitoring : Implementation of a two-tiered indoxacarb susceptibility monitoring program in German cockroach populations was conducted to evaluate field and susceptible laboratory strains (Gondhalekar, Scherer, Saran, & Scharf, 2013).

- Resistance Mutation Detection : Identification and detection of indoxacarb resistance mutations in the tomato leafminer, Tuta absoluta, were conducted, offering insights into resistance management strategies (Roditakis et al., 2017).

4. Novel Detection Methods

- Development of Nanosensor : A study introduced an eco-friendly fluorescence nanosensor for the rapid detection of indoxacarb in environmental and biological samples, utilizing molecularly imprinted polymer on silica-carbon quantum dots (Shirani, Rezaei, Ensafi, & Ramezani, 2020).

Mécanisme D'action

Target of Action

Indoxacarb, the parent compound of Indoxacarb Impurity 3, is primarily targeted towards neuronal sodium channels . These channels play a crucial role in the transmission of nerve impulses in many organisms, including pests that Indoxacarb is designed to control .

Mode of Action

Indoxacarb interacts with its targets by blocking neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission. As a result, the affected pests become paralyzed and eventually die .

Biochemical Pathways

It’s known that the parent compound, indoxacarb, affects theneurological pathway by blocking sodium channels . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest .

Pharmacokinetics

Studies on indoxacarb show that it isslowly absorbed in the body at low doses . At higher doses, absorption is saturated . The compound is also fairly lipophilic, with a log Kow of 4.65, which could influence its distribution within the body .

Result of Action

The primary result of Indoxacarb’s action is the paralysis and subsequent death of the pests it targets . This is due to the disruption of normal nerve impulse transmission caused by the blockage of sodium channels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Indoxacarb, the parent compound, has been shown to degrade well in soil under aerobic conditions . Therefore, the presence of oxygen and microorganisms in the soil could potentially affect the stability and efficacy of this compound. Additionally, the compound’s lipophilicity could influence its behavior in different environmental contexts .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 3 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-aminophenol, followed by the reaction with 2-chloro-5-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitroaniline with sodium borohydride in ethanol to form 4-bromo-2-aminophenol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the amine group", "Step 3: Extraction of the protonated amine with ethyl acetate", "Step 4: Neutralization of the aqueous layer with sodium hydroxide to form the free amine", "Step 5: Reaction of the free amine with 2-chloro-5-nitrobenzaldehyde in ethanol to form Indoxacarb Impurity 3", "Step 6: Isolation of the product by filtration and purification by recrystallization" ] } | |

Numéro CAS |

133001-07-7 |

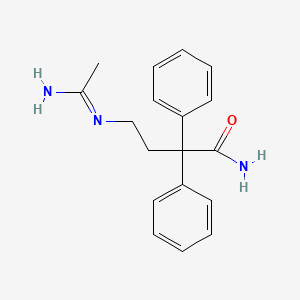

Formule moléculaire |

C17H13ClFN3O |

Poids moléculaire |

329.8 g/mol |

Nom IUPAC |

4-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-10-20-21-11-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 |

Clé InChI |

QLCIKPCPKZMIAU-IAGOWNOFSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |

Apparence |

solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

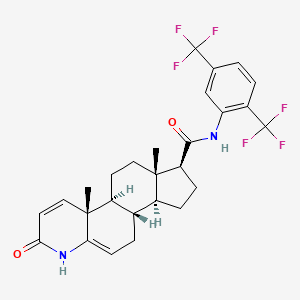

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)